Sodium rhodizonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

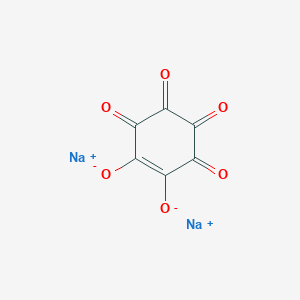

Sodium rhodizonate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 ). It is the disodium salt of rhodizonic acid and is known for its distinctive dark brown color when dry. This compound is primarily used in forensic science for the detection of lead residues, particularly in gunshot residue analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium rhodizonate can be synthesized by reacting rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then allowed to crystallize, yielding this compound as a product .

Industrial Production Methods

In industrial settings, this compound is produced by oxidizing inositol with nitric acid, followed by a reaction with sodium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .

Análisis De Reacciones Químicas

Types of Reactions

Sodium rhodizonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dihydroxyquinone carbonate.

Cyclocondensation: It reacts with phosgene to form dihydroxyquinone carbonate.

Condensation: It can condense with heteroaryl-boronic acids to form zwitterionic systems.

Common Reagents and Conditions

Oxidation: Phosgene is commonly used as a reagent in the cyclocondensation reaction.

Condensation: Heteroaryl-boronic acids are used in the condensation reactions.

Major Products

Dihydroxyquinone carbonate: Formed through cyclocondensation with phosgene.

Zwitterionic systems: Formed through condensation with heteroaryl-boronic acids.

Aplicaciones Científicas De Investigación

Forensic Applications

1. Detection of Gunshot Residues

The primary application of sodium rhodizonate is in the detection of gunshot residues. When applied to surfaces or biological samples, it reacts with lead particles to form a colored complex. This method has been extensively studied and refined to enhance its reliability and accuracy.

- Methodology : The this compound test involves treating samples with the reagent, followed by visual inspection or photographic analysis to identify color changes indicative of lead presence. A common approach includes using hydrochloric acid (HCl) to confirm the presence of lead by inducing a color shift from scarlet to blue-violet, which is diagnostic for lead detection .

-

Case Studies : Research has demonstrated the effectiveness of this compound in various scenarios:

- A study compared different collection methods for GSR on both dry and humidified hands, revealing that this compound effectively visualized residues even under challenging conditions .

- Another investigation highlighted the importance of pH control in enhancing the stability and efficacy of this compound solutions, ensuring accurate results in forensic tests .

Scientific Research Applications

2. Veterinary Forensic Pathology

This compound has also found applications beyond human forensic science, particularly in veterinary forensic pathology. It aids in investigating gunshot wounds in animals by detecting lead residues around bullet entry points.

- Study Findings : A recent study demonstrated that both pathological examinations and colorimetric tests using this compound are valid tools for investigating gunshot wounds in animals. The research emphasized the importance of these tests in providing evidence during legal proceedings involving animal cruelty or hunting violations .

Data Tables

Challenges and Considerations

While this compound is a powerful tool for detecting gunshot residues, several challenges must be addressed:

- Environmental Contamination : The potential for environmental lead contamination can complicate results. Studies have shown that careful control over testing conditions is essential to avoid false positives .

- Stability of Reagents : The stability of this compound solutions can be affected by pH levels; maintaining an acidic environment enhances its effectiveness and shelf life .

Mecanismo De Acción

The mechanism of action of sodium rhodizonate involves its ability to form colored complexes with lead ions. When this compound comes into contact with lead, it forms a scarlet complex that changes to a blue-violet color upon treatment with hydrochloric acid. This color change is diagnostic of the presence of lead .

Comparación Con Compuestos Similares

Similar Compounds

Potassium rhodizonate: Similar to sodium rhodizonate but uses potassium instead of sodium.

Rubidium rhodizonate: Uses rubidium instead of sodium and has similar properties.

Uniqueness

This compound is unique due to its stability when dry and its specific application in forensic science for detecting lead residues. Its ability to form distinct colored complexes with lead makes it particularly valuable in forensic investigations .

Propiedades

Número CAS |

523-21-7 |

|---|---|

Fórmula molecular |

C6H2NaO6 |

Peso molecular |

193.07 g/mol |

Nombre IUPAC |

disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |

InChI |

InChI=1S/C6H2O6.Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h7-8H; |

Clave InChI |

XJJNSYQCBRFVRQ-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |

SMILES canónico |

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na] |

Key on ui other cas no. |

523-21-7 |

Números CAS relacionados |

118-76-3 (Parent) |

Sinónimos |

((3,4,5,6-tetraoxo-1-cyclohexen-1,2-ylene)dioxy) disodium rhodizonic acid rhodizonic acid, barium salt rhodizonic acid, dipotassium salt rhodizonic acid, sodium salt sodium rhodizonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sodium Rhodizonate primarily used for in a forensic context?

A1: this compound is a chemical reagent widely employed in forensic science for the detection of gunshot residue (GSR). [, , , , , , , ]

Q2: How does this compound interact with its target to enable gunshot residue detection?

A2: this compound reacts with heavy metals commonly found in GSR, primarily lead (Pb) and barium (Ba). This reaction forms distinctly colored complexes, allowing for visual identification of GSR particles on various surfaces. [, , , , , , ]

Q3: What color change indicates the presence of lead when using the this compound test?

A3: When this compound reacts with lead, it produces a scarlet-red colored complex. Upon the addition of 5% hydrochloric acid (HCl), this complex further transitions to a blue-violet color, confirming the presence of lead. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6Na2O6. Its molecular weight is 214.02 g/mol.

Q5: What is the impact of pH on the stability of this compound solutions?

A6: Aqueous this compound solutions are more stable at lower pH levels. Below a pH of 3, the Rhodizonate dianion is diprotonated, forming Rhodizonic acid, which significantly increases the solution's half-life. []

Q6: Does pre-treating the test surface with a buffer solution affect the this compound test?

A7: Pretreating the test surface with a tartrate buffer solution at pH 2.8 before applying this compound is crucial. This ensures the formation of the desired scarlet-red complex with lead, preventing the formation of a non-diagnostic purple complex that fades upon HCl addition. []

Q7: Has this compound been explored for catalytic applications?

A8: Yes, this compound has shown promise as both a reducing and stabilizing agent in the synthesis of metal nanoparticles. Research indicates its effectiveness in synthesizing gold, silver, platinum, and palladium nanoparticles. These nanoparticles have demonstrated catalytic activity in the reduction of 4-nitrophenol and methyl orange. [, ]

A7: While the provided research papers primarily focus on experimental applications of this compound, they don't delve into specific computational chemistry studies or QSAR models involving the compound.

A7: The research papers provided do not explore modifications to the this compound structure or their impact on its activity or selectivity.

A7: The provided research papers predominantly focus on the scientific applications and analysis methods involving this compound and don't discuss specific SHE regulations.

Q8: Are there any alternative methods for detecting gunshot residue besides the this compound test?

A8: Yes, several alternative methods exist for GSR detection. These include:

- Modified Griess Test: Detects nitrates, commonly found in GSR. [, , , ]

- Diphenylamine Test: Another method for nitrate detection in GSR. []

- Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM/EDX): Provides a more detailed elemental analysis of GSR particles. [, , ]

Q9: What tools or resources are essential for conducting research with this compound?

A9: Essential resources for this compound research include:

A27: The use of this compound in forensic science for GSR detection dates back several decades. It gained prominence due to its sensitivity in detecting lead, a key component of traditional ammunition. Over the years, its application has expanded, and researchers continue to refine the technique for improved accuracy and reliability. [, , , ]

Q10: How does this compound research intersect with other scientific disciplines?

A10: this compound research exhibits interdisciplinary connections with:

- Forensic Science: Its primary application lies in forensic investigations for GSR analysis, aiding crime scene reconstruction and evidence collection. [, , , , , , , ]

- Materials Chemistry: Its use as a reducing and stabilizing agent in nanoparticle synthesis bridges the gap between analytical chemistry and materials science. [, ]

- Environmental Science: While the provided research doesn't directly address environmental applications, the detection and analysis of heavy metals like lead, facilitated by this compound, hold relevance for environmental monitoring and pollution control. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.